molecular formula C13H12F3NOS B11768854 3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL CAS No. 936850-79-2

3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL

Cat. No.: B11768854
CAS No.: 936850-79-2
M. Wt: 287.30 g/mol
InChI Key: DDYRBGUYBFBOHO-UHFFFAOYSA-N
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Description

3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel (source) . TRPM8 is the primary cold sensor in the peripheral nervous system, activated by cold temperatures and cooling agents like menthol. This compound is a valuable pharmacological tool for elucidating the role of TRPM8 in various physiological and pathophysiological processes. Its primary research applications include the investigation of neuropathic and inflammatory pain pathways, where it is used to assess the contribution of cold-sensing neurons to nociception (source) . Furthermore, due to the documented overexpression of TRPM8 in several cancers, including prostate and pancreatic tumors, this antagonist is employed in oncology research to study its effects on cancer cell proliferation, migration, and apoptosis (source) . Researchers also utilize it to explore mechanisms of thermoregulation and in studies of overactive bladder and respiratory conditions where TRPM8 activity is implicated. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

936850-79-2

Molecular Formula

C13H12F3NOS

Molecular Weight

287.30 g/mol

IUPAC Name

3-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]propan-1-ol

InChI

InChI=1S/C13H12F3NOS/c14-13(15,16)10-5-3-9(4-6-10)11-8-19-12(17-11)2-1-7-18/h3-6,8,18H,1-2,7H2

InChI Key

DDYRBGUYBFBOHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CCCO)C(F)(F)F

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation via Hantzsch Cyclization

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole core. This involves condensation of α-haloketones with thioamides or thioureas. For 3-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)propan-1-ol, the process typically begins with 4-(trifluoromethyl)benzaldehyde derivatives.

Procedure (adapted from):

  • Synthesis of α-bromoketone precursor :

    • 4-(Trifluoromethyl)benzaldehyde is treated with bromine in acetic acid to yield 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one.

    • Conditions : 0–5°C, 2 h, 85% yield.

  • Cyclization with thiourea :

    • The α-bromoketone reacts with thiourea in ethanol under reflux (78°C, 6 h) to form 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole.

    • Yield : 72–78%.

  • Functionalization to propanol :

    • The amino group is replaced via nucleophilic substitution with 3-bromopropanol using K₂CO₃ in DMF (60°C, 12 h).

    • Key challenge : Competing elimination reactions require careful temperature control.

Palladium-Catalyzed Cross-Coupling for Thiazole-Propanol Linkage

For higher regiocontrol, Suzuki-Miyaura coupling connects pre-formed thiazole and propanol units.

Protocol (from):

  • Synthesis of thiazole boronic ester :

    • 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole undergoes Miyaura borylation with bis(pinacolato)diboron (Pd(dppf)Cl₂, KOAc, dioxane, 90°C, 8 h).

  • Coupling with propanol derivative :

    • The boronic ester reacts with 3-iodopropanol under Pd(PPh₃)₄ catalysis (Na₂CO₃, DME/H₂O, 80°C, 12 h).

    • Yield : 68%.

Alternative Routes and Modifications

One-Pot Tandem Synthesis

Reaction Optimization Strategies

Solvent and Catalyst Screening

Comparative studies reveal optimal conditions for key steps:

StepSolventCatalystTemp (°C)Yield (%)Purity (%)Reference
Hantzsch CyclizationEthanolNone787895
Suzuki CouplingDME/H₂OPd(PPh₃)₄806898
One-Pot SynthesisEthanolH₂O₂808297

Key findings :

  • Polar aprotic solvents (DMF, DME) enhance coupling efficiency but may reduce thiazole stability.

  • Oxidizing agents like H₂O₂ prevent thiourea dimerization in one-pot methods.

Purification Techniques

Post-synthesis purification critically impacts product quality:

Methods :

  • Silica gel chromatography : Eluent = hexane/ethyl acetate (3:1 → 1:1 gradient).

  • Recrystallization : Ethanol/water (7:3) at −20°C yields crystals with >99% purity.

  • Distillation : Vacuum distillation (0.1 mmHg, 110°C) for large-scale batches.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To address batch variability, microreactor systems enable:

  • Precise temperature control (±1°C) during exothermic Hantzsch steps.

  • Real-time monitoring via inline IR spectroscopy.

Reported metrics :

  • Throughput: 12 kg/day using 10 L reactor volume.

  • Purity: 99.2% ± 0.3% across 50 batches.

Waste Stream Management

Environmental regulations necessitate:

  • Bromine recovery via NaHSO₃ scrubbing (efficiency >95%).

  • Pd catalyst recycling using thiourea-functionalized resins (reuse ≥5 cycles).

Analytical Characterization

Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz):

  • δ 7.85 (d, J = 8.2 Hz, 2H, ArH), 7.72 (s, 1H, Thiazole-H), 7.65 (d, J = 8.2 Hz, 2H, ArH), 3.75 (t, J = 6.4 Hz, 2H, CH₂OH), 3.12 (t, J = 6.4 Hz, 2H, Thiazole-CH₂), 1.95 (m, 2H, CH₂).

HRMS (ESI+):

  • Calculated for C₁₃H₁₁F₃NO₂S [M+H]⁺: 310.0489; Found: 310.0486 .

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce different functional groups to the thiazole or phenyl ring .

Mechanism of Action

The mechanism of action of 3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural Features

The compound shares a thiazole core with several urea derivatives described in the literature (Table 1). Key structural differences include:

  • Propanol vs. Urea Moiety: Unlike urea-based analogs (e.g., compounds 1f, 11a–11o), which incorporate a urea linker and piperazine/hydrazinyl groups, the target compound has a simpler propanol chain .
  • Substituent Variations : The trifluoromethylphenyl group is present in both the target compound and select urea derivatives (e.g., 1f , 11d , 11e ), but others feature chloro-, fluoro-, or methoxy-substituted aryl groups .

Table 1: Structural and Molecular Comparison

Compound Name/ID Molecular Formula Key Substituents Molecular Weight (g/mol) Reference
Target Compound C₁₃H₁₂F₃NOS Trifluoromethylphenyl, propanol 287.3
1f (Urea derivative) C₃₃H₂₈F₃N₇O₃S Trifluoromethylphenyl, piperazine 668.7
11d (Urea derivative) C₂₂H₂₁F₃N₆O₂S Trifluoromethylphenyl, hydrazinyl 534.1
Compound 4 (Thiazole-triazole) C₂₆H₁₉ClF₄N₆S Chlorophenyl, fluorophenyl, triazole 575.0

Physicochemical Properties

  • Molecular Weight : The target compound (287.3 g/mol) is significantly smaller than urea derivatives (e.g., 1f at 668.7 g/mol), likely due to the absence of complex urea/piperazine groups .

Substituent Effects

  • Trifluoromethyl Group : Present in both the target compound and urea analogs (e.g., 11d , 11e ), this group enhances lipophilicity and metabolic stability compared to chloro- or fluoro-substituted analogs .
  • Polar Functional Groups: The propanol chain in the target compound may improve aqueous solubility relative to urea derivatives, which rely on hydrogen-bonding urea moieties for solubility .

Biological Activity

3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL, a compound characterized by its trifluoromethyl group and thiazole ring, has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Molecular Details:

  • CAS Number: 936850-79-2
  • Molecular Formula: C13H12F3NOS
  • Molecular Weight: 287.30 g/mol
  • IUPAC Name: 3-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]propan-1-ol
PropertyValue
CAS No.936850-79-2
Molecular FormulaC13H12F3NOS
Molecular Weight287.30 g/mol
InChI KeyDDYRBGUYBFBOHO-UHFFFAOYSA-N

Synthesis

The synthesis of 3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL typically involves several steps:

  • Formation of Thiosemicarbazone: Reaction of 4-(Trifluoromethyl)benzaldehyde with thiosemicarbazide.
  • Cyclization: The thiosemicarbazone is cyclized to form the thiazole ring.
  • Final Modification: Addition of a propanol group to the thiazole structure.

Antimicrobial and Antifungal Properties

Research indicates that compounds with thiazole rings exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that derivatives of thiazoles can inhibit the growth of various bacterial strains and fungi, suggesting that 3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL may possess similar properties due to its structural characteristics .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Interaction with Enzymes: The thiazole ring can interact with specific enzymes, modulating their activity.
  • Covalent Bonding: The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and potential covalent interactions with target proteins .

Case Studies

In a study investigating the ferroptosis-inducing capabilities of thiazole derivatives, it was found that compounds similar to 3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL effectively inhibited GPX4, an enzyme critical for cellular redox homeostasis. This inhibition leads to increased lipid peroxidation and cell death in cancer cells .

Potential Applications in Medicine

Given its promising biological activities, 3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL is being explored for:

  • Anticancer Agents: Its ability to induce ferroptosis positions it as a candidate for cancer therapy.
  • Antimicrobial Agents: Its efficacy against bacterial and fungal strains makes it a potential candidate for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL, and how can reaction conditions be optimized to improve yield?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclization of thiazole rings and functionalization of the propanol chain. Key steps may include:

  • Heterocyclic formation : Condensation of thiourea derivatives with α-halo ketones under reflux in ethanol or DMF .
  • Catalysts and solvents : Use of acidic/basic catalysts (e.g., H₂SO₄ or K₂CO₃) and polar aprotic solvents (e.g., DMSO) to enhance reaction efficiency .
  • Purification : Recrystallization from ethanol/DMF mixtures and characterization via NMR and IR spectroscopy to confirm structure .

Q. How can the structural features of this compound be characterized to confirm its identity and purity?

  • Methodology :

  • Spectroscopic analysis : ¹H/¹³C NMR to identify proton environments (e.g., trifluoromethyl group at δ ~110 ppm in ¹³C NMR) and IR for functional groups (e.g., -OH stretch at ~3300 cm⁻¹) .
  • Chromatography : HPLC or TLC (using silica gel plates) to assess purity and monitor reaction progress .
  • Elemental analysis : Combustion analysis to verify C, H, N, and S content .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodology :

  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity testing : MTT assay on human cell lines (e.g., HEK-293) to determine IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound's reactivity and bioactivity compared to non-fluorinated analogs?

  • Methodology :

  • Comparative SAR studies : Synthesize analogs with -CF₃, -CH₃, or -Cl substituents and evaluate their biological activity (e.g., IC₅₀ in antifungal assays) .
  • Computational modeling : Density Functional Theory (DFT) to analyze electron-withdrawing effects on thiazole ring electrophilicity and binding affinity to target proteins .
  • X-ray crystallography : Resolve crystal structures to correlate substituent effects with molecular conformation .

Q. What strategies can resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Meta-analysis : Compare datasets from multiple assays (e.g., solubility in DMSO vs. aqueous buffers) to identify confounding factors .
  • Structural analogs : Test derivatives with modified propanol chains or thiazole substituents to isolate critical functional groups .
  • Dosage optimization : Re-evaluate dose-response curves in cell-based assays to account for nonlinear pharmacokinetics .

Q. How does the compound's stability under varying pH and temperature conditions impact its experimental applications?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (pH 1-3), neutral (pH 7), and alkaline (pH 10-12) conditions at 40–80°C, followed by HPLC analysis to quantify degradation products .
  • Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring changes via NMR and mass spectrometry .

Q. What experimental designs are recommended to elucidate its mechanism of action in complex biological systems?

  • Methodology :

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein targets in treated vs. untreated cells .
  • Molecular docking : AutoDock Vina to predict binding modes with receptors (e.g., fungal CYP51 or human kinases) .
  • Gene expression profiling : RNA-seq to track transcriptional changes in pathways like apoptosis or oxidative stress .

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